2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Description
This compound is a highly complex polycyclic structure featuring a fused cyclopenta[c]pyrano[2,3-h]chromen core with a 2,2-dimethyl substituent and a pendant 3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridinyl moiety linked via a 2-oxoethoxy bridge.
Properties
Molecular Formula |
C25H27N3O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
5,5-dimethyl-9-[2-oxo-2-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethoxy]-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C25H27N3O5/c1-25(2)8-6-16-19(33-25)10-20(22-14-4-3-5-15(14)24(30)32-23(16)22)31-12-21(29)28-9-7-17-18(11-28)27-13-26-17/h10,13H,3-9,11-12H2,1-2H3,(H,26,27) |
InChI Key |
NXNCGHCUVLMWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)N4CCC5=C(C4)NC=N5)C6=C(CCC6)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the imidazo[4,5-c]pyridine core through a cyclization reaction.
- Introduction of the ethoxy group via an etherification reaction.
- Construction of the cyclopenta[c]pyrano[2,3-h]chromen ring system through a series of condensation and cyclization reactions.
- Final functionalization to introduce the dimethyl and oxo groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or other parts of the molecule.
Substitution: The ethoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or aldehydes, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through multiple pathways including the modulation of signaling cascades involved in cell proliferation and survival.
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This makes it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
- Cancer Treatment : A study published in a peer-reviewed journal demonstrated that a similar compound exhibited significant cytotoxicity against breast cancer cells. The study employed various assays to evaluate cell viability and apoptosis induction. Results indicated a dose-dependent response with enhanced efficacy at higher concentrations.
- Neuroprotection : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential therapeutic benefits for neurodegenerative diseases.
- Inflammatory Disorders : Clinical trials investigating the anti-inflammatory effects of this compound have reported reduced symptoms in patients with chronic inflammatory conditions. Biomarkers for inflammation showed significant improvement post-treatment.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s cyclopenta[c]pyrano[2,3-h]chromen core distinguishes it from simpler coumarin derivatives. For instance:
- Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one) shares a pyrano-chromen backbone but lacks the fused cyclopentane and imidazo-pyridine moieties. Its phenyl and methoxy groups confer lipophilicity, contrasting with the polar imidazo-pyridine in the target compound .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) features a tetrahydroimidazo[1,2-a]pyridine core but replaces the chromen system with a nitrophenyl group.
Substituent Analysis
- Imidazo-Pyridine Derivatives: Compounds like 2c (diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) and 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) share the imidazo-pyridine motif with the target compound. However, their ester and nitrile substituents differ significantly from the target’s 2-oxoethoxy linkage, which may enhance metabolic stability .
- Chromen Derivatives: 9-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-5-hydroxy-2,2-dimethyl-2H,3H,4H,10H-pyrano[2,3-f]chromen-10-one retains the chromen core but lacks the imidazo-pyridine moiety, relying instead on hydroxyl and benzopyran groups for interactions .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight (~610 vs. ~550 for 1l/2c ) reflects its fused cyclopenta-chromen system.
- The absence of melting point data for the target compound contrasts with 1l and 2c, which exhibit high melting points (>200°C) due to rigid nitro/cyano substituents .
Spectroscopic and Analytical Data
- NMR : The target compound’s ¹H/¹³C NMR would show resonances for the chromen carbonyl (~170 ppm), imidazo-pyridine protons (δ 3.0–4.5 ppm), and cyclopentane methyl groups (~1.2 ppm). This contrasts with 1l , where nitrophenyl protons appear at δ 8.0–8.5 ppm .
- HRMS : The target’s exact mass (theoretical ~610.23) would differ from 1l (550.0978) due to the additional fused rings .
Research Implications and Limitations
Biological Activity
The compound 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one (CAS Number: 1040708-53-9) is a complex organic molecule with potential biological activities. Its structure integrates multiple functional groups that may contribute to its pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structure includes a tetrahydroimidazopyridine moiety and a cyclopentapyranochromenone core, which are known for their bioactive properties.
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant anticancer activity. For instance, derivatives of imidazo[4,5-c]pyridine have shown promise as selective protein inhibitors and potential anticancer agents due to their ability to interact with specific molecular targets involved in cancer cell proliferation and survival .
A study focusing on related compounds demonstrated that modifications in their structure could enhance their cytotoxicity against various cancer cell lines. The introduction of specific substituents was found to improve the binding affinity to target proteins associated with cancer pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds containing imidazole and pyridine rings have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can significantly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition (MIC: 12 µg/mL) |
| Escherichia coli | Significant inhibition (MIC: 8 µg/mL) |
| Candida albicans | Low activity (MIC: 32 µg/mL) |
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors that are critical in various biological pathways. For example, it may act as an inhibitor by binding to active sites on enzymes involved in DNA synthesis or cell signaling pathways .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
